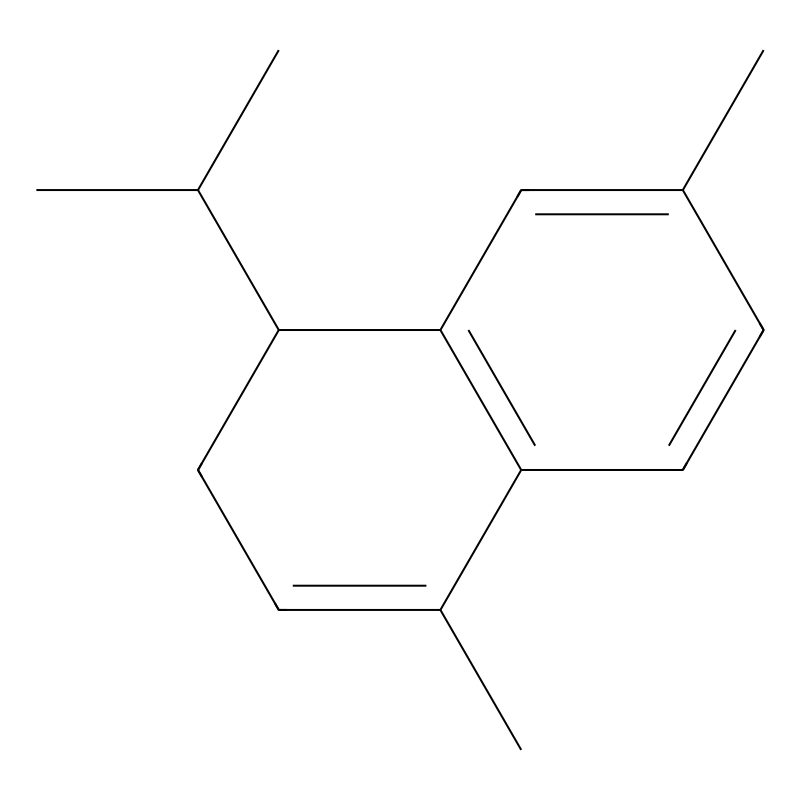alpha-Calacorene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Properties and Occurrence:
Alpha-Calacorene (C15H20) is a sesquiterpene hydrocarbon, a type of organic compound found in various plants and essential oils . It is a colorless liquid with a characteristic woody aroma and a high flash point, making it unsuitable for use in fragrances or flavors .
Potential Biological Activities:
Limited research suggests that alpha-calacorene might possess various biological activities, but these findings require further investigation and confirmation. Some studies have reported:
- Antioxidant properties: Alpha-calacorene might exhibit some antioxidant activity, potentially protecting cells from damage caused by free radicals.
- Antimicrobial activity: Studies indicate that alpha-calacorene might have weak antimicrobial activity against some bacteria and fungi.
- Cytotoxic effects: In vitro studies suggest that alpha-calacorene might have cytotoxic effects on some cancer cell lines, but further research is needed to understand its potential in cancer therapy.
Research Challenges and Future Directions:
The research on alpha-calacorene is currently limited, and further studies are needed to:
- Isolate and purify alpha-calacorene: Most studies have used crude extracts containing alpha-calacorene along with other compounds, making it difficult to isolate its specific effects.
- Conduct in vivo studies: Most research has been conducted in vitro, and studies in living organisms are necessary to understand its potential applications.
- Investigate the mechanisms of action: More research is needed to understand how alpha-calacorene exerts its potential biological activities.
Alpha-Calacorene is a sesquiterpene hydrocarbon with the chemical formula . It belongs to a class of organic compounds known as sesquiterpenoids, which are characterized by their structure consisting of three isoprene units. This compound is primarily found in essential oils derived from various plants and has garnered attention for its unique chemical properties and potential applications in different fields, including pharmaceuticals and agriculture .
- Oxidation: This compound can be oxidized to produce alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate in aqueous solutions.
- Reduction: The reduction of alpha-Calacorene can yield saturated hydrocarbons, typically using hydrogen gas with a palladium on carbon catalyst.
- Substitution: Electrophilic substitution reactions can occur on the aromatic ring of alpha-Calacorene, often facilitated by bromine in carbon tetrachloride solvent .
Major Products- Oxidation: Alcohols, ketones, carboxylic acids.
- Reduction: Saturated hydrocarbons.
- Substitution: Halogenated derivatives of alpha-Calacorene.
Alpha-Calacorene exhibits significant biological activities, particularly its antibacterial properties against gram-negative bacteria. Research indicates that it interacts with the Bam A protein complex in these bacteria, disrupting normal cellular functions and inhibiting growth. This mechanism suggests potential applications in developing new antibacterial agents .
Additionally, alpha-Calacorene has demonstrated antioxidant properties, contributing to its potential therapeutic uses. In various assays, it has shown the ability to scavenge free radicals effectively, indicating its role as a natural antioxidant .
Alpha-Calacorene can be synthesized through several methods:
- Cyclization of Precursors: One common method involves the cyclization of geranylacetone under acidic conditions. This process typically requires a strong acid catalyst such as sulfuric acid or phosphoric acid and is conducted at elevated temperatures to facilitate cyclization.
- Natural Extraction: In industrial settings, alpha-Calacorene is often extracted from natural sources like essential oils. The extraction process generally involves steam distillation, where plant materials are subjected to steam to collect volatile compounds .
Alpha-Calacorene has diverse applications across various fields:
- Pharmaceuticals: Due to its antibacterial and antioxidant properties, it is being explored for potential use in developing new medications.
- Agriculture: Its biological activity may be beneficial in formulating natural pesticides or herbicides.
- Fragrance Industry: As a component of essential oils, alpha-Calacorene contributes to the aroma profiles of various products .
Studies have shown that alpha-Calacorene interacts with specific proteins and enzymes within bacterial cells. In silico docking analyses have revealed that it binds effectively to the Bam A protein, leading to inhibition of bacterial growth. This interaction highlights its potential as a lead compound for designing new antibacterial agents targeting similar pathways .
Several compounds share structural similarities with alpha-Calacorene. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Characteristics |
|---|---|---|
| Alpha-Cedrene | Known for its use in perfumery and flavoring. | |
| Beta-Himachalene | Exhibits anti-inflammatory properties. | |
| Delta-Cadinene | Found in various essential oils; known for antimicrobial activity. | |
| Alpha-Bisabolene | Used in traditional medicine for its soothing properties. |
Uniqueness of Alpha-Calacorene
Alpha-Calacorene stands out due to its specific interaction with bacterial proteins and its dual role as both an antibacterial agent and an antioxidant. While other sesquiterpenes may exhibit similar structural features, their biological activities and mechanisms of action can differ significantly.








